ERK5 Inhibitory Potency: Scaffold-Class Activity with N-Substituent-Dependent Selectivity Profile
The pyrrole-2-carboxamide scaffold to which CAS 439111-55-4 belongs has established ERK5 inhibitory activity. In the foundational SAR study, the unoptimized 4-aroylpyrrole-2-carboxamide series exhibited ERK5 IC50 values in the micromolar range but lacked selectivity over p38α MAP kinase. Truncation of the N-substituent enhanced ERK5 potency approximately 3-fold while attenuating p38α inhibition, and subsequent aroyl group optimization yielded the selective tool compound 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide with ERK5 IC50 = 0.82 μM and p38α IC50 > 120 μM (>146-fold selectivity) [1]. The tetrahydrofuranylmethyl N-substituent in CAS 439111-55-4 occupies a distinct steric and polarity space versus the pyridin-3-yl comparator, suggesting a differentiated selectivity landscape that must be empirically confirmed [2].
| Evidence Dimension | ERK5 enzyme inhibition (IC50) and selectivity over p38α |
|---|---|
| Target Compound Data | No direct ERK5 or p38α IC50 data currently publicly available for CAS 439111-55-4 |
| Comparator Or Baseline | 4-(2-Bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide: ERK5 IC50 = 0.82 μM; p38α IC50 > 120 μM (>146-fold selective); Parent unoptimized series: ERK5 IC50 in micromolar range, no p38α selectivity |
| Quantified Difference | Cannot be calculated due to absence of direct target compound data; structural divergence suggests potentially altered selectivity profile requiring experimental verification |
| Conditions | IMAP-FP assay using K-5FAM-LVEPLTPSGEAPNQ-COOH substrate; ERK5 (unknown origin); p38α MAP kinase counter-screen |
Why This Matters
For programs targeting ERK5, the known scaffold SAR demonstrates that N-substituent identity critically controls kinase selectivity; procuring CAS 439111-55-4 enables empirical mapping of the tetrahydrofuranylmethyl group's contribution to the selectivity landscape, a dimension inaccessible with the pyridinyl or benzyl comparators.
- [1] Myers SM, et al. Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. Eur J Med Chem. 2019;178:530-543. View Source
- [2] Myers SM, et al. Novel ERK5 inhibitors identified via HTS of pyrrole-2-carboxamide library. Eur J Med Chem. 2019;178:530-543 (Supporting Information SAR tables). View Source
